2,3,5,6-tetrachloroterephthalaldehyde
Overview
Description
2,3,5,6-Tetrachloroterephthalaldehyde is an organic compound with the molecular formula C8H2Cl4O2. It is a derivative of terephthalaldehyde, where four hydrogen atoms on the benzene ring are replaced by chlorine atoms.
Preparation Methods
The preparation of 2,3,5,6-tetrachloroterephthalaldehyde typically involves the oxidation of 2,3,5,6-tetrachloroterephthalic acid or its derivatives. One common method includes the oxidation of 2,3,5,6-tetrachloro-p-dibenzyl using strong oxidizing agents under controlled conditions . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,3,5,6-Tetrachloroterephthalaldehyde undergoes various types of chemical reactions, including:
Oxidation: It can be further oxidized to form 2,3,5,6-tetrachloroterephthalic acid.
Reduction: Reduction reactions can convert it into less chlorinated derivatives or other functionalized compounds.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3,5,6-Tetrachloroterephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2,3,5,6-tetrachloroterephthalaldehyde involves its interaction with molecular targets through its reactive aldehyde groups and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their structure and function. The specific pathways involved depend on the context of its application, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
2,3,5,6-Tetrachloroterephthalaldehyde is unique due to the presence of four chlorine atoms on the benzene ring, which significantly influences its reactivity and properties. Similar compounds include:
Terephthalaldehyde: The parent compound without chlorine substitutions.
2,3,5,6-Tetrachloroterephthalic acid: An oxidized form with carboxylic acid groups instead of aldehyde groups.
2,3,5,6-Tetrachlorophenol: A related compound with hydroxyl groups instead of aldehyde groups.
These compounds share some chemical properties but differ in their reactivity and applications due to the variations in functional groups and substitution patterns .
Properties
IUPAC Name |
2,3,5,6-tetrachloroterephthalaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Cl4O2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTJOWBGKFNDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=C(C(=C1Cl)Cl)C=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Cl4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295659 | |
Record name | 2,3,5,6-tetrachlorobenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3421-67-8 | |
Record name | NSC103717 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,5,6-tetrachlorobenzene-1,4-dicarbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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